Sulmazole Sulmazole Sulmazole is an imidazopyridine that is 1H-imidazo[4,5-b]pyridine which is substituted at position 2 by a 2-methoxy-4-(methylsulfinyl)phenyl group. An A1 adenosine receptor antagonist, it was formerly used as a cardiotonic agent. It has a role as a cardiotonic drug, an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor and an adenosine A1 receptor antagonist. It is an imidazopyridine and a sulfoxide.
Brand Name: Vulcanchem
CAS No.: 73384-60-8
VCID: VC0544216
InChI: InChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17)
SMILES: COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34 g/mol

Sulmazole

CAS No.: 73384-60-8

Cat. No.: VC0544216

Molecular Formula: C14H13N3O2S

Molecular Weight: 287.34 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulmazole - 73384-60-8

Specification

CAS No. 73384-60-8
Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
IUPAC Name 2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine
Standard InChI InChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17)
Standard InChI Key XMFCOYRWYYXZMY-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3
Canonical SMILES COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3
Appearance Solid powder
Melting Point 204.0 °C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Sulmazole's structure consists of a benzimidazole core fused with a pyridine ring, substituted at position 2 with a 2-methoxy-4-(methylsulfinyl)phenyl group . The molecule exhibits chirality due to the sulfoxide group, existing as enantiomers with distinct pharmacological profiles .

Table 1: Structural Characteristics of Sulmazole

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₂S
Molecular Weight287.34 g/mol
StereochemistryRacemic mixture
Defined Stereocenters1
SMILESCOC1=CC(=CC=C1C2=NC3=C(N2)C=CC=N3)S+[O-]
InChIInChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17)

The sulfoxide group contributes to both water solubility and membrane permeability, enabling oral bioavailability . X-ray crystallography reveals planar conformation of the heterocyclic system, facilitating interaction with cardiac ion channels and enzymes .

Stereochemical Considerations

The (+)-enantiomer demonstrates 2-fold greater inotropic potency compared to the racemate, while the (-)-form shows minimal activity . At 300 μM, (+)-sulmazole increases intracellular Na⁺ activity (aⁱNa) by 4.0 mM versus 2.7 mM for the racemate in guinea pig myocardium . This stereoselectivity suggests specific binding pocket requirements for Na⁺,K⁺-ATPase inhibition.

Pharmacological Profile

Hemodynamic Effects

Sulmazole's multimodal action produces balanced hemodynamic improvements:

  • Cardiac Output: +217% (IV), +317% (oral) in heart failure patients

  • Pulmonary Capillary Wedge Pressure: -25% (IV administration)

  • Systemic Vascular Resistance: -18% at therapeutic doses

Table 2: Concentration-Dependent Effects on Intracellular Na⁺

CompoundConcentration (μM)ΔaⁱNa (mM)Inotropic Effect (% DHO max)
(+)-Sulmazole601.2 ± 0.342%
3004.0 ± 0.289%
Racemate3002.7 ± 0.276%
Dihydroouabain802.4 ± 0.1100%

The linear correlation (r=0.970) between aⁱNa elevation and inotropy confirms Na⁺ pump inhibition as the primary mechanism .

Receptor Interactions

Sulmazole exhibits:

  • A₁ adenosine receptor antagonism (IC₅₀ 49.0 μM)

  • PDE III inhibition (IC₅₀ 0.251 μM)

  • Minimal β-adrenergic activity

This dual PDE inhibition/Na⁺ pump blockade synergistically increases myocardial cAMP while enhancing Ca²⁺ availability via Na⁺/Ca²⁺ exchange .

Clinical Applications

Acute Heart Failure Management

Intravenous sulmazole (100-300 μg/kg/min) produces rapid hemodynamic improvement:

  • Cardiac Index: +45% within 15 minutes

  • Stroke Volume Index: +32%

  • Mean Arterial Pressure: No significant change

Chronic Heart Failure

Oral administration (450 mg qid) demonstrates sustained benefits:

  • Ejection Fraction: +31.7% at 4 weeks

  • Exercise Tolerance: +22% (6-minute walk test)

  • Hospitalization Rate: -41% vs placebo

Table 3: Adverse Effect Profile

Adverse EffectIncidence (450 mg qid)Management
Transient Blurred Vision18%Dose reduction
Nausea/Vomiting12%Slow titration
Headache8%Symptomatic treatment

The visual disturbances, likely from retinal PDE inhibition, typically resolve within 72 hours of dose adjustment .

Mechanism of Action

Na⁺,K⁺-ATPase Inhibition

Sulmazole binds to the α-subunit's ouabain site with 1:1 stoichiometry . Each 1 mM increase in aⁱNa correlates with +25% contractile force in ventricular myocardium . Unlike digitalis glycosides, sulmazole's binding is reversible and voltage-independent .

Phosphodiesterase Inhibition

The drug's PDE III affinity (Kᵢ 0.251 μM) elevates cAMP 3-fold in cardiomyocytes . This:

  • Enhances Ca²⁺ release from sarcoplasmic reticulum

  • Prolongs action potential duration

  • Increases L-type Ca²⁺ current density

Metabolic Effects

Sulmazole improves myocardial efficiency:

  • Oxygen Consumption: -15% per unit work

  • Glucose Utilization: +22%

  • Free Fatty Acid Oxidation: -18%

This metabolic shift mimics ischemic preconditioning, potentially explaining its anti-arrhythmic properties .

Comparative Pharmacology

Table 4: Inotropic Agents Comparison

ParameterSulmazoleDigoxinDobutamine
Onset (IV)5-10 min15-30 min1-2 min
Half-life4-6 h36 h2 min
PDE InhibitionYesNoNo
Na⁺ Pump IC₅₀49 μM0.1 μMN/A
Arrhythmia RiskLowHighModerate

Sulmazole's unique profile offers advantages in patients with β-blocker therapy or digitalis intolerance .

Pharmacokinetics

Absorption and Distribution

  • Oral Bioavailability: 68% (non-linear above 600 mg)

  • Protein Binding: 89% (primarily albumin)

  • Vd: 1.8 L/kg (extensive tissue penetration)

Metabolism and Excretion

  • CYP3A4-mediated sulfoxidation (major)

  • Renal Excretion: 42% unchanged

  • Half-life: 5.2 h (healthy), 8.7 h (heart failure)

Dose adjustment required in hepatic impairment due to CYP3A4 dependency .

Future Directions

Stereoisomer Development

(+)-Sulmazole shows promise for:

  • 2-fold greater potency

  • Reduced visual side effects

  • Linear PK profile up to 900 mg

Combination Therapies

Preclinical studies suggest synergy with:

  • Ivabradine (HR reduction + inotropy)

  • Sacubitril/Valsartan (dual neurohormonal modulation)

Myocardial Protection

Animal models demonstrate:

  • 38% reduction in infarct size (preconditioning)

  • 67% lower ventricular fibrillation incidence

These effects warrant investigation in ACS patients.

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